Urea, N-(4-chlorophenyl)-N'-methoxy-
Overview
Description
“Urea, N-(4-chlorophenyl)-N’-methoxy-” is a chemical compound with the formula C7H7ClN2O. It is also known by other names such as Urea, (p-chlorophenyl)-; (p-Chlorophenyl)urea; p-CPU; 4-Chlorophenylurea; Urea, 1- (p-chlorophenyl)-; 1- (p-Chlorophenyl)urea; N- (4-chlorophenyl)urea . It appears as a colorless crystal, insoluble in water, but soluble in ethanol .
Molecular Structure Analysis
The molecular structure of “Urea, N-(4-chlorophenyl)-N’-methoxy-” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 170.596 .Physical And Chemical Properties Analysis
“Urea, N-(4-chlorophenyl)-N’-methoxy-” is a colorless crystal. It is insoluble in water but soluble in ethanol . The molecular weight of the compound is 170.596 .Scientific Research Applications
Crystal Structure and Biological Activities
- The compound has been synthesized, and studies show it possesses insecticidal and fungicidal activities. This is significant for potential applications in agriculture and pest control (Li et al., 2006).
Role in Polymerization
- Ureas with substituents like 4-chlorophenyl are used in the polymerization of epoxides, indicating their importance in materials science and industrial applications (Makiuchi et al., 2015).
Photodegradation and Hydrolysis Studies
- Studies on substituted ureas, including those with 4-chlorophenyl groups, show specific behaviors under photodegradation and hydrolysis, which is relevant for environmental science and degradation of pesticides (Gatidou & Iatrou, 2011).
Potential Anti-Cancer Agents
- Certain N,N'-diarylureas, including those with chlorophenyl groups, are being explored for their potential as anti-cancer agents due to their ability to inhibit cancer cell proliferation (Denoyelle et al., 2012).
Environmental Impact and Analysis
- These compounds, including triclocarban which is structurally similar, have been studied for their environmental impact, particularly in aquatic environments, indicating their relevance in environmental monitoring and pollution studies (Halden & Paull, 2004).
Antioxidant Activity
- Research has also been conducted on urea derivatives, which include chlorophenyl groups, for their antioxidant properties. This could have implications in healthcare and pharmaceutical industries (Reddy et al., 2015).
Corrosion Inhibition
- Derivatives of urea including those with chlorophenyl have been studied for their use as corrosion inhibitors, an important application in materials engineering and industrial maintenance (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-methoxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-11-8(12)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFFZZYRIFWCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337438 | |
Record name | Urea, N-(4-chlorophenyl)-N'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(4-chlorophenyl)-N'-methoxy- | |
CAS RN |
28443-49-4 | |
Record name | Urea, N-(4-chlorophenyl)-N'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.